
3-Ethoxy-4-((5-methyl-1H-pyrrol-2-yl)methylene)-1H-pyrazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Ethoxy-4-((5-methyl-1H-pyrrol-2-yl)methylene)-1H-pyrazol-5(4H)-one” is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-Ethoxy-4-((5-methyl-1H-pyrrol-2-yl)methylene)-1H-pyrazol-5(4H)-one” typically involves the condensation of an appropriate pyrazolone derivative with an aldehyde or ketone. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
“3-Ethoxy-4-((5-methyl-1H-pyrrol-2-yl)methylene)-1H-pyrazol-5(4H)-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of “3-Ethoxy-4-((5-methyl-1H-pyrrol-2-yl)methylene)-1H-pyrazol-5(4H)-one” depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. Detailed studies on the molecular targets and pathways involved are essential to understand the compound’s mechanism of action fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethoxy-4-((5-methyl-1H-pyrrol-2-yl)methylene)-1H-pyrazol-5(4H)-one: shares structural similarities with other pyrazole derivatives such as:
Uniqueness
The uniqueness of “this compound” lies in its specific functional groups and their arrangement, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the methylene bridge connecting the pyrazole and pyrrole rings may impart distinct properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H13N3O2 |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
(4E)-3-ethoxy-4-[(5-methyl-1H-pyrrol-2-yl)methylidene]-1H-pyrazol-5-one |
InChI |
InChI=1S/C11H13N3O2/c1-3-16-11-9(10(15)13-14-11)6-8-5-4-7(2)12-8/h4-6,12H,3H2,1-2H3,(H,13,15)/b9-6- |
Clé InChI |
QEWMYMKCRRFEHJ-TWGQIWQCSA-N |
SMILES isomérique |
CCOC\1=NNC(=O)/C1=C/C2=CC=C(N2)C |
SMILES canonique |
CCOC1=NNC(=O)C1=CC2=CC=C(N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Difluoromethoxy)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B15209171.png)
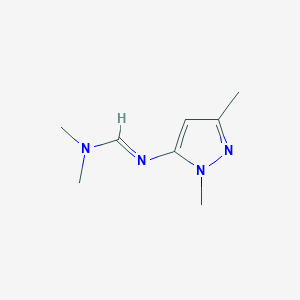
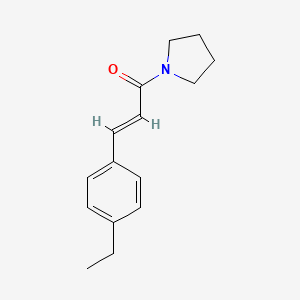
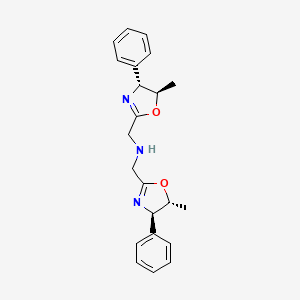
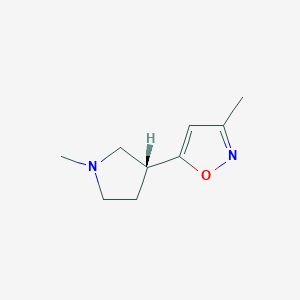
![3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde](/img/structure/B15209201.png)

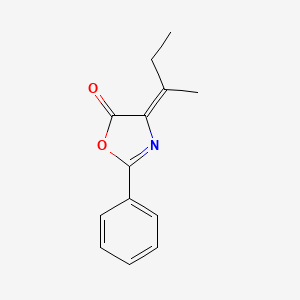
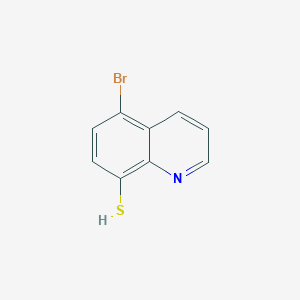
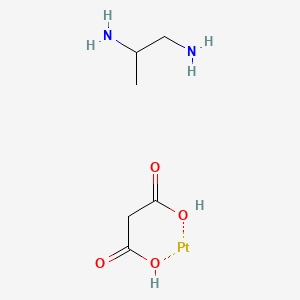
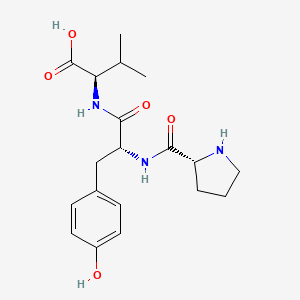
![2-[(7-Nitro-1-benzofuran-4-yl)amino]ethane-1-sulfonic acid](/img/structure/B15209240.png)
